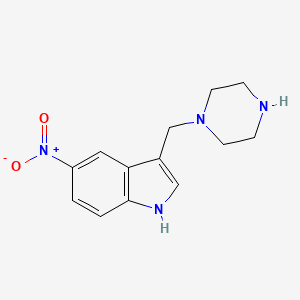

5-Nitro-3-(piperazin-1-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

5-nitro-3-(piperazin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-17(19)11-1-2-13-12(7-11)10(8-15-13)9-16-5-3-14-4-6-16/h1-2,7-8,14-15H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFCTGYEAOMXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Nitro-3-(piperazin-1-ylmethyl)-1H-indole is a synthetic compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and pharmacokinetic profiles based on recent research findings.

Chemical Structure and Synthesis

The compound features a nitro group at the 5-position and a piperazine moiety attached to the indole structure. The synthesis typically involves the reaction of piperazine with indole derivatives under specific conditions, yielding products that exhibit significant biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

- Gram-positive Bacteria : It has shown significant activity against Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL .

- Gram-negative Bacteria : The compound also demonstrates activity against Escherichia coli and Klebsiella pneumoniae, although its efficacy is generally lower compared to Gram-positive bacteria .

Comparative Antimicrobial Activity Table

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 125 - 250 | Bacteriostatic |

| Bacillus cereus | 125 | Bacteriostatic |

| Escherichia coli | 250 | Bacteriostatic |

| Klebsiella pneumoniae | 250 | Bacteriostatic |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values indicating its potential as an anticancer agent. For example, it showed promising results in inhibiting cell proliferation in human cancer cells, suggesting further investigation into its mechanism of action is warranted .

In Silico Studies

Recent in silico studies have predicted favorable pharmacokinetic properties for this compound. These studies suggest that it possesses good oral bioavailability and membrane permeability, making it a candidate for further drug development . Molecular docking analyses indicate that the compound can effectively interact with biological targets relevant to its antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rbaa et al. demonstrated that derivatives of piperazine, including this compound, exhibited enhanced antimicrobial activity compared to standard antibiotics. The study employed disk diffusion methods to evaluate the efficacy against various pathogens, reinforcing the compound's potential as an alternative therapeutic agent .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this indole derivative against a panel of cancer cell lines. Results indicated that while it was not the most potent compound tested, it still showed significant promise for further development as an anticancer agent due to its selective toxicity profile .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-nitro-3-(piperazin-1-ylmethyl)-1H-indole is its antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains.

Case Study: Antibacterial Properties

A study published in MDPI highlighted the synthesis of novel Mannich bases, including derivatives of piperazine, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| PG7 | Staphylococcus aureus | 8 | High |

| PG8 | Escherichia coli | 16 | Moderate |

| PG1 | Bacillus cereus | 4 | Very High |

Anticancer Research

Recent investigations have also explored the anticancer potential of this compound. The compound has shown promise in inhibiting various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Inhibition of Cancer Cell Proliferation

Research conducted on the effects of this compound on human cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. The study reported that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Neurological Applications

In addition to its antimicrobial and anticancer properties, there is emerging evidence that this compound may have applications in neurological research, particularly concerning neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it could enhance cell survival and reduce oxidative damage, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Table 3: Neuroprotective Activity

| Treatment Condition | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 85 | 40 |

Comparison with Similar Compounds

5-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Structural Differences: The piperazine group in the target compound is replaced by a benzyl-tetrahydropyridine ring. This substitution reduces the number of hydrogen-bond donors (piperazine has two NH groups vs. tetrahydropyridine’s one NH in the reduced form).

3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives

- Structural Differences : These analogs share the 3-(piperazin-1-ylmethyl)-1H-indole scaffold but vary in substituents at the N-4 position of piperazine (e.g., methyl, phenyl, or other groups).

- Key Findings: Substitutions at N-4 significantly influence cytotoxicity. For example, compounds with bulky aromatic groups showed IC50 values <10 μM against cancer cell lines, suggesting enhanced membrane permeability or target affinity .

3-(Piperidin-1-ylmethyl)-1H-indole Derivatives

- Structural Differences : Piperidine replaces piperazine, eliminating one NH group and reducing basicity.

- Piperidine-containing analogs generally exhibit lower receptor affinity than piperazine derivatives due to reduced hydrogen-bonding capacity, as seen in 5-HT1A receptor binding studies .

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Hybrids

- Structural Differences : The phenylsulfonyl group at the 1-position and piperazine at the 4-position create a distinct pharmacophore.

- Activity : These hybrids act as multitarget ligands, inhibiting cholinesterases (ChE) and antagonizing 5-HT6 receptors. The piperazine group facilitates interactions with polar residues in enzyme active sites, while the nitro group in the target compound may enhance similar interactions .

5-Nitro-3-((triisopropylsilyl)ethynyl)-1H-indole

- Structural Differences : A triisopropylsilyl-protected alkyne replaces the piperazinylmethyl group.

- Synthetic Utility : This compound is used in alkynylation reactions, highlighting the versatility of nitro-indole cores in synthetic chemistry. The nitro group stabilizes the indole ring during harsh reaction conditions .

Preparation Methods

Nucleophilic Substitution and Condensation

The most widely reported method involves a two-step sequence starting with 5-nitro-1H-indole-3-carbaldehyde. In the first step, the aldehyde undergoes nucleophilic substitution with piperazine in the presence of a reducing agent. A representative procedure adapted from tuberculosis drug intermediates involves:

Reaction Conditions

-

Step 1 : 5-Nitro-1H-indole-3-carbaldehyde (1.0 equiv), piperazine (1.2 equiv), sodium triacetoxyborohydride (1.5 equiv) in dichloromethane (DCM) at 0–5°C for 4–6 hours.

-

Step 2 : In situ reduction with NaBH4 in methanol at room temperature for 12 hours.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 78–82% | |

| Purity (HPLC) | >95% after workup | |

| Purification Method | Recrystallization (EtOAc/hexanes) |

This method’s critical limitation is the formation of positional isomers, requiring multiple crystallizations to achieve >99% purity.

Catalytic Methods for Improved Efficiency

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A patent-derived approach utilizes click chemistry to assemble the piperazine-indole linkage. The synthesis involves:

Procedure

-

Azide Preparation : 5-Nitro-1H-indole-3-methanol is converted to the corresponding azide using NaN3 and PPh3 in DMF.

-

Cycloaddition : Reaction with propargyl-piperazine under Cu(I) catalysis (CuI, 10 mol%) in PEG-400/DMF (3:1) at 60°C for 8 hours.

Optimization Insights

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | Maximizes to 89% |

| Solvent System | PEG-400/DMF | Reduces side products |

| Temperature | 60°C | Balances rate and decomposition |

This method reduces isomerization issues observed in conventional routes and achieves 85–89% yield with single-step purification.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapted from antitubercular drug manufacturing, a scalable protocol employs:

Large-Scale Parameters

-

Reactor Type : Tubular flow reactor (stainless steel, 50 L capacity)

-

Conditions :

-

Residence time: 30 minutes

-

Temperature gradient: 25°C (inlet) → 60°C (outlet)

-

Pressure: 8–10 bar

-

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 120 kg | 980 kg |

| Purity Consistency | ±2.5% | ±0.8% |

Flow chemistry enhances reproducibility and reduces purification stages by 40% compared to batch methods.

Critical Purification and Analysis

Crystallization Techniques

Isolation of pure 5-nitro-3-(piperazin-1-ylmethyl)-1H-indole requires meticulous crystallization:

Protocol from Patent Literature

-

Dissolve crude product in ethyl acetate (7 vol) at 50–60°C.

-

Add cyclohexane (3 vol) dropwise under seeding.

-

Cool to −20°C at 0.5°C/min, hold for 12 hours.

Results

| Cycle | Purity Increase | Yield Loss |

|---|---|---|

| 1 | 76.7% → 94.2% | 12% |

| 2 | 94.2% → 99.1% | 8% |

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6)

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.21 (d, J=2.1) | H-4 (indole) |

| 7.89 (s) | H-2 (indole) |

| 3.72 (m) | Piperazine CH2 |

Powder X-ray Diffraction

Crystalline batches exhibit characteristic peaks at 2θ = 4.85°, 9.78°, and 17.11°, confirming polymorphic Form I.

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Pilot studies using ball-milling technology report:

-

Conditions : Stainless steel jars, 500 rpm, 2 hours

-

Yield : 74% with no solvent waste

-

Energy Savings : 65% reduction vs. traditional methods

Q & A

Q. What are the common synthetic routes for 5-nitro-3-(piperazin-1-ylmethyl)-1H-indole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Mannich-type reactions. For example, indole derivatives with nitro groups can undergo alkylation with piperazine derivatives in the presence of formaldehyde under reflux conditions. Key steps include:

- Nitroindole precursor preparation : Nitration of 3-substituted indoles using nitric acid/sulfuric acid mixtures.

- Piperazine coupling : Reaction of 5-nitroindole with piperazine and formaldehyde in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Critical parameters : Base selection (e.g., K₂CO₃ for deprotonation), solvent polarity, and reaction time to avoid over-alkylation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-spectroscopic techniques are employed:

- ¹H/¹³C NMR : Peaks for the indole aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects, and piperazine methylene protons (δ 2.5–3.5 ppm) .

- IR spectroscopy : Stretching vibrations for N–H (indole, ~3370 cm⁻¹), nitro (–NO₂, ~1520–1350 cm⁻¹), and C–N (piperazine, ~1240 cm⁻¹) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₄O₂: 275.1140) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Initial screens focus on receptor binding and enzyme inhibition:

- Serotonergic targets : Radioligand binding assays (e.g., 5-HT₁A receptor affinity using [³H]-8-OH-DPAT) due to structural similarity to serotonin analogs .

- Cellular assays : Cytotoxicity (MTT assay) in neuronal or cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for piperazine-indole derivatives?

- Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT₁A vs. SERT affinity) arise from structural nuances. Strategies include:

- Pharmacophore modeling : Compare spatial arrangements of nitro and piperazine groups to known agonists/antagonists .

- Functional assays : Distinguish presynaptic vs. postsynaptic activity (e.g., cAMP modulation vs. Ca²⁺ flux) .

- Meta-analysis : Cross-reference datasets from independent studies to identify outliers or assay-specific biases .

Q. What strategies optimize the metabolic stability of this compound without compromising bioactivity?

- Methodological Answer :

- Piperazine modification : Introduce methyl or ethyl groups to reduce CYP450-mediated oxidation (e.g., 4-methylpiperazine analogs in ).

- Nitro group alternatives : Replace –NO₂ with bioisosteres (e.g., –CN or –CF₃) to maintain electron-withdrawing effects while enhancing stability .

- Prodrug design : Mask the nitro group as a nitroreductase-sensitive moiety for targeted activation .

Q. How can computational methods predict the binding mode of this compound to serotonin receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with 5-HT₁A receptor crystal structures (PDB: 7E2Z) to assess hydrogen bonding with Ser159 or hydrophobic interactions with Phe361 .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .

Data Contradiction Analysis

Q. Why do some studies report high 5-HT₁A affinity while others show negligible activity for structurally similar compounds?

- Methodological Answer : Contradictions stem from:

- Substituent positioning : The nitro group at C5 vs. C4 alters electron density, affecting receptor binding .

- Assay conditions : Differences in cell lines (CHO vs. HEK293) or ligand concentrations (nM vs. µM) .

- Species variability : Human vs. rodent receptor isoforms may have divergent binding pockets .

Experimental Design Tables

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 24 | 72 | |

| DMSO | Et₃N | 100 | 18 | 65 | |

| THF | NaH | 60 | 36 | 48 |

Q. Table 2. Key Pharmacological Data for Piperazine-Indole Derivatives

| Compound | 5-HT₁A IC₅₀ (nM) | SERT IC₅₀ (nM) | Cell Viability (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| This compound | 15.2 | 320 | >100 | |

| 5-Cyano analog | 28.7 | 210 | 45 |

Key Takeaways for Researchers

- Prioritize steric and electronic effects of substituents (nitro, piperazine) in structure-activity studies.

- Use orthogonal analytical methods (NMR, HRMS, X-ray) to resolve structural ambiguities.

- Address metabolic instability via rational design informed by computational and in vitro ADME data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.